molecular formula C17H16ClNO4S3 B2971154 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2185590-69-4

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B2971154
CAS RN: 2185590-69-4
M. Wt: 429.95
InChI Key: ITTCNVPXACPVJK-UHFFFAOYSA-N
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Description

The compound appears to contain a bithiophene moiety, which is a type of aromatic compound consisting of two thiophene rings . Bithiophenes are known to be electron-transporting materials, with the π-electrons present in the system facilitating charge mobility .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bithiophene compounds are typically prepared by cross-coupling starting from 2-halo thiophenes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bithiophene moiety and various functional groups. Bithiophene itself has a planar structure .


Chemical Reactions Analysis

Bithiophene can be polymerized to form poly(2,2′-Bithiophene), which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices . It can also be used in the formation of electrode material for the development of supercapacitors .


Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . Without specific information on the compound, it’s difficult to determine its exact physical and chemical properties.

Mechanism of Action

Safety and Hazards

Safety information for bithiophene indicates that it may irritate eyes, skin, and the respiratory tract .

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S3/c1-23-14-3-2-12(18)8-17(14)26(21,22)19-9-13(20)16-5-4-15(25-16)11-6-7-24-10-11/h2-8,10,13,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTCNVPXACPVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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